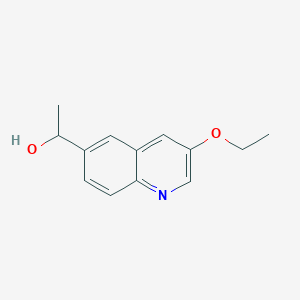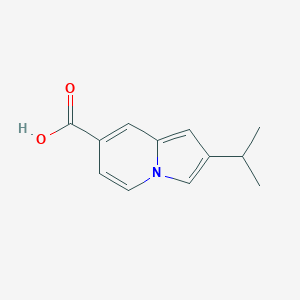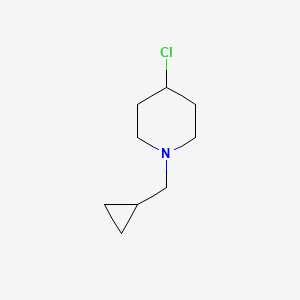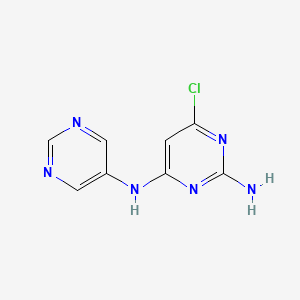
6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely studied due to their significant roles in biological systems, particularly in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine typically involves the reaction of 6-chloro-2,4-diaminopyrimidine with pyrimidine-5-carbaldehyde. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for a specific duration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines in the presence of a base such as sodium hydroxide.
Oxidation: Hydrogen peroxide in trifluoroacetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,4-diaminopyrimidine
- 4,6-dichloropyrimidine
- 2,4-diaminopyrimidine
Uniqueness
6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of both chloro and amino groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H7ClN6 |
|---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
6-chloro-4-N-pyrimidin-5-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H7ClN6/c9-6-1-7(15-8(10)14-6)13-5-2-11-4-12-3-5/h1-4H,(H3,10,13,14,15) |
InChI Key |
RUFCQLGGQQSALT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)NC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)
![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)
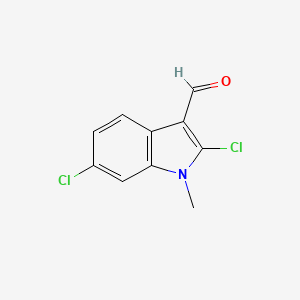
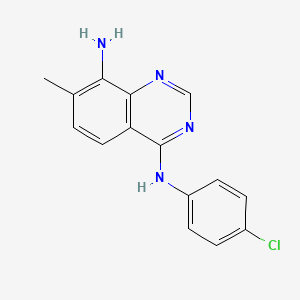
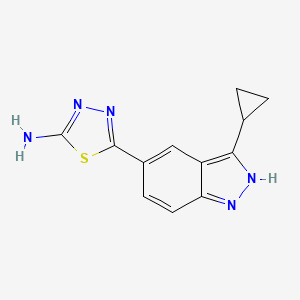

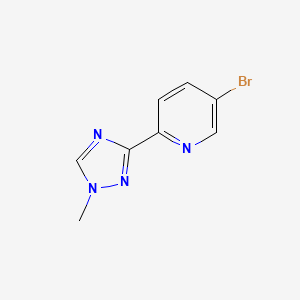
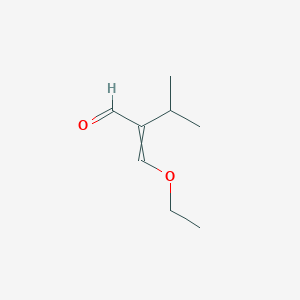


![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
